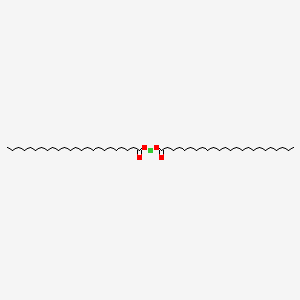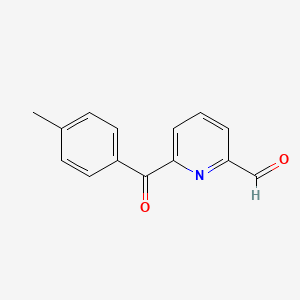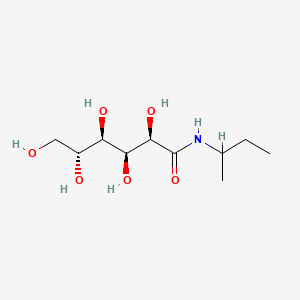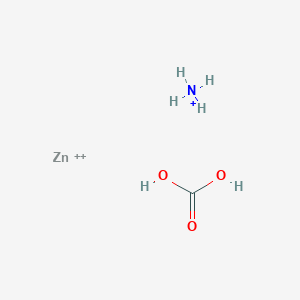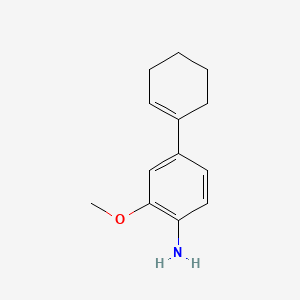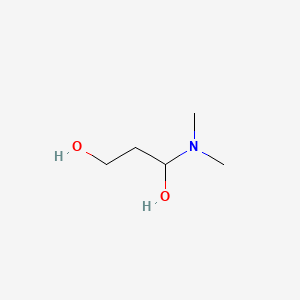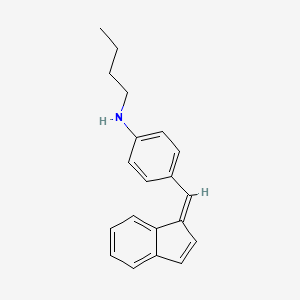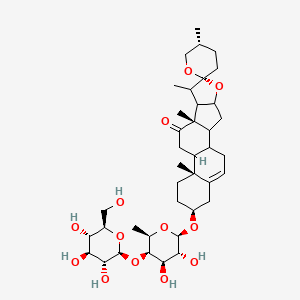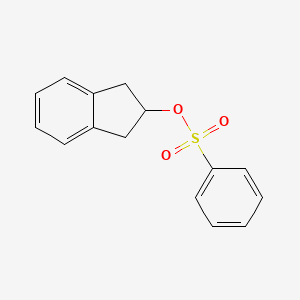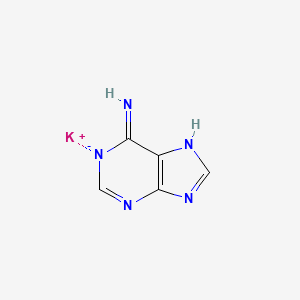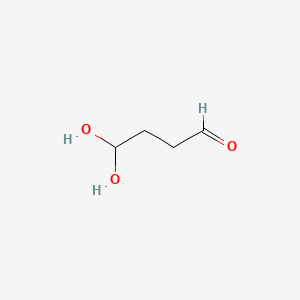
4,4-Dihydroxybutyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dihydroxybutyraldehyde is an organic compound with the molecular formula C4H8O3 It is characterized by the presence of two hydroxyl groups and an aldehyde group on a four-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dihydroxybutyraldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,4-butanediol using mild oxidizing agents. Another method includes the reduction of 4,4-dihydroxybutanoic acid. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. These processes may involve the use of metal catalysts such as palladium or platinum to facilitate the oxidation or reduction reactions. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dihydroxybutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dihydroxybutanoic acid.
Reduction: It can be reduced to yield 1,4-butanediol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: 4,4-Dihydroxybutanoic acid.
Reduction: 1,4-Butanediol.
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
4,4-Dihydroxybutyraldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dihydroxybutyraldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pathways involved often include enzymatic catalysis in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
2,3-Dihydroxybutanal: Similar in structure but with hydroxyl groups on different carbon atoms.
4,4-Dihydroxybutanoic acid: The oxidized form of 4,4-Dihydroxybutyraldehyde.
1,4-Butanediol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo both oxidation and reduction reactions makes it a valuable intermediate in various chemical processes.
Properties
CAS No. |
84000-90-8 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
4,4-dihydroxybutanal |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h3-4,6-7H,1-2H2 |
InChI Key |
HGKJJMZJPGAWPS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



